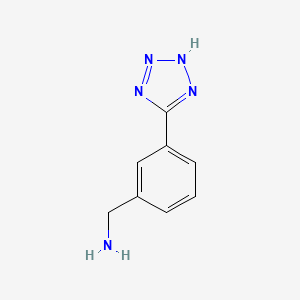

3-(1H-Tetrazol-5-yl)benzylamine

Description

Structure

2D Structure

Properties

IUPAC Name |

[3-(2H-tetrazol-5-yl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c9-5-6-2-1-3-7(4-6)8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCMTYUJTYRWAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NNN=N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765877-97-2 | |

| Record name | 1-[3-(1H-Tetrazol-5-yl)phenyl]methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(1H-Tetrazol-5-yl)benzylamine chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-(1H-Tetrazol-5-yl)benzylamine

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its structure, physicochemical properties, synthesis, and potential applications. The guide includes a summary of its biological activities, experimental methodologies, and visual representations of its synthetic pathways and functional roles.

Core Chemical Properties

This compound is an organic compound featuring a benzylamine core substituted with a 1H-tetrazole ring at the meta position.[1] The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is a well-known bioisostere for carboxylic acids, often enhancing metabolic stability and binding affinity in drug candidates.[2][3]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the table below. These data are crucial for its application in synthesis and as a building block in drug discovery.

| Property | Value | Reference |

| CAS Number | 765877-97-2 | [1][2] |

| IUPAC Name | [3-(2H-tetrazol-5-yl)phenyl]methanamine | [1] |

| Molecular Formula | C₈H₉N₅ | [1][2][3] |

| Molecular Weight | 175.19 g/mol | [1][2][3][4] |

| Appearance | White to yellow solid | [2] |

| Purity | ≥95.0% - ≥97% | [2][4] |

| InChI | InChI=1S/C8H9N5/c9-5-6-2-1-3-7(4-6)8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13) | [1] |

| InChI Key | CRCMTYUJTYRWAX-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | C1=CC(=CC(=C1)C2=NNN=N2)CN | [1] |

Note: Data on melting point, boiling point, and density are not consistently available in the reviewed literature.

Synthesis and Chemical Reactions

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. The presence of both a primary amine and a tetrazole ring allows for a variety of subsequent chemical modifications.

Key Synthetic Approaches

-

[2+3] Cycloaddition: The most common method for forming the tetrazole ring is the [2+3] cycloaddition reaction between a nitrile and an azide. For this compound, this typically involves the reaction of 3-cyanobenzylamine with an azide source, such as sodium azide.[3]

-

Cyclization Reactions: Alternative pathways may involve the cyclization of pre-functionalized precursors like hydrazones or nitriles to form the tetrazole ring system.[1]

Typical Chemical Reactions

The functional groups of this compound allow for diverse chemical transformations:

-

Nucleophilic Substitution: The primary amine group can readily undergo nucleophilic substitution reactions, for instance, with alkyl halides to produce N-alkylated derivatives.[1]

-

Condensation Reactions: It can react with carbonyl compounds (aldehydes and ketones) to form imines via condensation reactions.[1]

-

Cycloaddition on Tetrazole Ring: The tetrazole moiety itself can participate in cycloaddition reactions, enabling the synthesis of more complex heterocyclic structures.[1]

References

An In-depth Technical Guide to 3-(1H-Tetrazol-5-yl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-(1H-Tetrazol-5-yl)benzylamine. This compound is a notable organic intermediate, recognized for its utility in medicinal chemistry and drug discovery as a versatile scaffold for developing novel therapeutic agents.

Molecular Identity and Structure

This compound is an organic compound featuring a benzylamine core substituted at the meta-position with a 1H-tetrazole ring. The tetrazole moiety, a bioisosteric equivalent for a carboxylic acid group, enhances the metabolic stability and binding affinity of derivative compounds, making it a valuable component in pharmaceutical design.[1][2]

The fundamental structural and identifying information for this compound is summarized below.

| Identifier | Value |

| CAS Number | 76577-97-2[1] |

| Molecular Formula | C₈H₉N₅[1] |

| Molecular Weight | 175.19 g/mol [1] |

| IUPAC Name | [3-(2H-tetrazol-5-yl)phenyl]methanamine[1] |

| Canonical SMILES | C1=CC(=CC(=C1)C2=NNN=N2)CN[1] |

| InChI | InChI=1S/C8H9N5/c9-5-6-2-1-3-7(4-6)8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13)[1] |

| InChIKey | CRCMTYUJTYRWAX-UHFFFAOYSA-N[1] |

Physicochemical Properties

While detailed experimental data on the physicochemical properties of this compound are not extensively published in peer-reviewed literature, information from commercial suppliers characterizes it as a solid, appearing as a white to yellow substance.[3] It is typically stored at room temperature in a dry environment.[3] Purity levels for commercially available batches are generally reported as ≥95-97%.[3][4]

Synthesis and Characterization

The primary synthesis of this compound is achieved through the [3+2] cycloaddition reaction. This well-established method for forming tetrazole rings involves the reaction of a nitrile with an azide.

General Synthesis Protocol

Figure 1. Conceptual workflow for the synthesis of this compound.

Characterization

Commercial suppliers confirm the structure of this compound via standard analytical techniques.[3] Product specifications typically state that the compound's structure conforms to Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, although specific spectral data is not publicly disseminated.[3]

Biological Activity and Applications

This compound is primarily recognized as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[3] The tetrazole ring is a critical pharmacophore that imparts desirable properties to drug candidates, including enhanced metabolic stability and the ability to act as a proton donor, mimicking a carboxylic acid.[1]

Derivatives of this and similar structures are investigated for a wide range of therapeutic targets. General areas of interest include:

-

Antimicrobial Agents: Tetrazole derivatives have been studied for their potential as new antibiotics.[1]

-

Anticancer Therapeutics: Compounds containing tetrazole moieties have shown potential in inhibiting tumor growth.[1]

-

Enzyme Inhibition: The scaffold is used to develop inhibitors for various enzymes implicated in metabolic diseases like diabetes and hypertension.[1]

-

Cardiovascular and CNS Drugs: Its structural features are valuable in designing molecules for cardiovascular and central nervous system applications.[3]

While the specific biological targets and signaling pathways for this compound itself are not detailed in available literature, its role as a precursor suggests a logical relationship in a typical drug discovery pipeline.

Figure 2. Role of the title compound in a drug discovery workflow.

Conclusion

This compound serves as a foundational molecule for the development of advanced pharmaceutical compounds. Its molecular architecture, combining the versatile benzylamine group with the metabolically robust tetrazole ring, provides a rich platform for synthetic modification. While detailed public data on its specific biological activity and experimental protocols are limited, its importance as an intermediate in medicinal chemistry is well-established, paving the way for the discovery of new drugs across multiple therapeutic areas.

References

A Technical Guide to the Physical and Chemical Characteristics of Tetrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core physicochemical characteristics of tetrazole compounds. Tetrazoles are a unique class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.[1][2] Their remarkable properties, particularly their ability to serve as a bioisostere for the carboxylic acid group, have cemented their importance in medicinal chemistry and drug development.[3][4][5][6] This document details their structure, physicochemical properties, reactivity, and the experimental methodologies used for their synthesis and characterization, offering a comprehensive resource for professionals in the field.

Core Physical Characteristics

The physical properties of tetrazoles are fundamental to their application in drug design, influencing factors such as solubility, membrane permeability, and receptor binding.

1.1. Molecular Structure and Tautomerism

The parent tetrazole ring can exist in three isomeric forms: 1H-tetrazole, 2H-tetrazole, and the non-aromatic 5H-tetrazole.[1][2] The 1H and 2H tautomers are the most significant and can interconvert.[1] Their relative stability is phase-dependent: in the solid phase, the 1H-tautomer is generally predominant, while the 2H-tautomer is often more stable in the gas phase.[1][7] In solution, the 1H tautomer is typically the major form.[7] Both the 1H and 2H isomers are considered aromatic, possessing 6 π-electrons that are delocalized across the ring, which contributes to their stability.[1]

1.2. Physicochemical Data

The utility of tetrazoles in drug design stems from their unique combination of acidity, lipophilicity, and stability, which often presents an advantageous profile compared to the carboxylic acids they frequently replace.

Table 1: Core Physicochemical Properties of Parent 1H-Tetrazole

| Property | Value | Reference(s) |

|---|---|---|

| Formula | CH₂N₄ | [1] |

| Molar Mass | 70.05 g/mol | [1] |

| Appearance | White to light-yellow crystalline powder | [1][2][8] |

| Melting Point | 157-158 °C | [1][8] |

| Acidity (pKa) | ~4.9 | [1][9][10] |

| Density | 1.477 g/mL | [1] |

| Water Solubility | Soluble |[8][11] |

1.3. Acidity (pKa)

The proton on the ring nitrogen (N-H) of 1H-tetrazoles is acidic, with pKa values that are remarkably similar to those of carboxylic acids.[10][12] The pKa of the parent 1H-tetrazole is approximately 4.9.[1][9] This acidity is a critical feature for its role as a carboxylic acid bioisostere, as the tetrazole ring can exist in its deprotonated, anionic form under physiological pH, mimicking a carboxylate anion. The acidity can be tuned by the electronic properties of the substituent at the C5 position.[13] Electron-withdrawing groups increase acidity (lower pKa), while electron-donating groups decrease it.

Table 2: Comparative pKa Values of 5-Substituted Tetrazoles and Corresponding Carboxylic Acids

| 5-Substituent (R) | Tetrazole (R-CN₄H) pKa | Carboxylic Acid (R-COOH) pKa |

|---|---|---|

| -H | 4.90[1] | 3.75 (Formic Acid) |

| -CH₃ | 5.55 | 4.76 (Acetic Acid) |

| -NH₂ | 5.95[14] | 2.20 (Glycine) |

| -CF₃ | 3.35 | 0.23 (Trifluoroacetic Acid) |

| -C₆H₅ | 4.45 | 4.20 (Benzoic Acid) |

Note: pKa values are approximate and can vary with experimental conditions. Data compiled from multiple sources for illustrative purposes.

1.4. Lipophilicity and Solubility

A key advantage of substituting a carboxylic acid with a tetrazole is the general increase in lipophilicity. Anionic tetrazoles are estimated to be almost ten times more lipophilic than the corresponding carboxylates.[15][16] This enhanced lipophilicity can improve a drug candidate's ability to cross cell membranes, potentially leading to better bioavailability.[5] However, the relationship is not always straightforward, as the tetrazole's strong hydrogen bonding capacity can lead to high desolvation energies, which may counteract gains in permeability.[12][16]

Tetrazoles are soluble in polar organic solvents like DMSO and methanol, as well as water.[8][17] The solubility of specific derivatives, such as 1-H-tetrazole-1-acetic acid, has been measured in a range of solvents including ethanol, water, methanol, and acetone.[18]

Table 3: Solubility of 1-H-Tetrazole-1-Acetic Acid in Various Solvents at 298 K (approx.)

| Solvent | Mole Fraction Solubility (x10³) |

|---|---|

| Water | 370 |

| Methanol | 250 |

| Ethanol | 120 |

| Acetone | 45 |

| Ethyl Acetate | 10 |

Data derived and approximated from graphical representations in reference[18].

1.5. Thermal Stability

Tetrazole compounds are generally thermally stable but will decompose at elevated temperatures. The decomposition process often involves the elimination of nitrogen gas (N₂), a characteristic that has led to their use in energetic materials and as gas-generating agents in applications like automobile airbags.[1][19] The mechanism of thermal decomposition can be complex, involving tautomerization and the formation of key intermediates.[20] For the parent tetrazole, the effective activation energy of thermolysis has been calculated to be 36.2 kcal/mol.[20]

1.6. Spectroscopic Properties

Standard spectroscopic techniques are used to characterize tetrazole compounds:

-

NMR Spectroscopy: In ¹H NMR, the acidic N-H proton typically appears as a broad signal at a high chemical shift. The C5-H proton of the parent ring also has a characteristic shift. ¹³C and ¹⁵N NMR are invaluable for confirming the ring structure and substitution patterns.

-

Infrared (IR) Spectroscopy: Key vibrational bands include N-H stretching (for 1H-tetrazoles), C=N, and N=N stretching modes within the heterocyclic ring.

-

Mass Spectrometry: Tetrazoles show characteristic fragmentation patterns, often involving the loss of N₂.[21]

1.7. Hydrogen Bonding

Tetrazoles are versatile in forming hydrogen bonds. The N-H group acts as a hydrogen bond donor, while the sp² hybridized nitrogen atoms in the ring serve as hydrogen bond acceptors.[10][22] This dual capability is crucial for their biological activity, enabling strong interactions with protein targets.[23] The geometry of these hydrogen bonds is very similar to those formed by carboxylic acids and carboxylates, further supporting the bioisosteric relationship.[24]

Core Chemical Characteristics

The chemical reactivity of the tetrazole ring allows for its incorporation into diverse molecular scaffolds and its participation in various chemical transformations.

2.1. Reactivity and Key Reactions

-

Acidity and Basicity: As NH-acids, tetrazoles react with bases to form tetrazolate salts.[25] The ring nitrogens also exhibit weak basicity, allowing for coordination with metal ions.[9]

-

Alkylation and Functionalization: The ring nitrogens can be alkylated, but regioselectivity can be a challenge, often yielding a mixture of N1 and N2 substituted products.

-

[3+2] Cycloaddition Synthesis: The most prevalent method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition (Huisgen cycloaddition) reaction between an organic nitrile (R-C≡N) and an azide (e.g., sodium azide, NaN₃).[21] This method is robust, high-yielding, and central to the synthesis of tetrazole-containing pharmaceuticals.

-

Coordination Chemistry: The nitrogen atoms of the tetrazole ring are excellent ligands for a wide range of metal ions.[26][27] The deprotonated tetrazolate anion can coordinate to metals in various modes, bridging multiple metal centers to form coordination polymers and metal-organic frameworks (MOFs) with interesting physical properties.[25][27]

-

Photoinduced Cycloaddition: Certain diaryltetrazoles can be photoactivated to generate reactive nitrile imine dipoles. These intermediates can then undergo rapid 1,3-dipolar cycloaddition reactions with alkenes, a process that has been developed for bioorthogonal chemistry applications.[28]

2.2. Bioisosterism: The Carboxylic Acid Mimic

The most significant role of the tetrazole ring in medicinal chemistry is as a bioisostere of the carboxylic acid group.[3][4][5][21] This substitution is a widely used strategy in drug design to enhance a molecule's pharmacological profile.

-

Rationale for Bioisosterism: The 1H-tetrazole group mimics a carboxylic acid due to its similar pKa, planar geometry, and comparable hydrogen bonding patterns.[10][24]

-

Key Advantages:

-

Metabolic Stability: The tetrazole ring is resistant to many metabolic pathways that would degrade a carboxylic acid.[5]

-

Increased Lipophilicity: As mentioned, tetrazoles are typically more lipophilic, which can improve absorption and distribution.[16]

-

Enhanced Receptor Binding: The delocalized negative charge of the tetrazolate anion over a larger surface area can lead to more favorable interactions with biological targets.[15] The stronger hydrogen bonding capacity may also improve binding affinity.[16]

-

A prominent example is the angiotensin II receptor antagonist Losartan, where the replacement of a carboxylic acid with a tetrazole group led to a 10-fold increase in potency and significantly improved oral bioavailability.[12][16]

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and characterization of tetrazole compounds, intended as a practical guide for laboratory work.

3.1. Protocol: Synthesis of 5-Phenyl-1H-tetrazole

This protocol describes a common method for synthesizing a 5-substituted tetrazole from a nitrile precursor using a zinc salt catalyst, which is considered an environmentally friendly process.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzonitrile (1.0 eq), sodium azide (1.5 eq), and zinc chloride (0.5 eq).

-

Solvent Addition: Add a solvent mixture, typically water and isopropanol (e.g., 2:1 ratio), to the flask.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-120°C) with vigorous stirring. The reaction is typically run for 12 to 24 hours.

-

Monitoring: Monitor the consumption of the starting nitrile using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Workup - Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly add aqueous hydrochloric acid (e.g., 3M HCl) to adjust the pH to approximately 2. This step protonates the tetrazolate anion, causing the product to precipitate.

-

Isolation: Collect the resulting white solid by vacuum filtration.

-

Purification: Wash the solid product on the filter with cold deionized water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

-

Drying: Dry the purified product under vacuum to yield 5-phenyl-1H-tetrazole.

3.2. Protocol: Characterization by NMR Spectroscopy

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized tetrazole compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube. DMSO-d₆ is often preferred for 1H-tetrazoles as it allows for the observation of the exchangeable N-H proton.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Expected Signals: For 5-phenyl-1H-tetrazole in DMSO-d₆, look for signals corresponding to the aromatic protons of the phenyl group (typically in the 7.5-8.0 ppm range). The acidic N-H proton will appear as a very broad singlet at a downfield chemical shift (often >15 ppm), which will disappear upon addition of a drop of D₂O.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Signals: Look for the signal corresponding to the C5 carbon of the tetrazole ring (typically in the 150-160 ppm range) in addition to the signals for the phenyl group carbons.

-

-

Data Analysis: Integrate the proton signals to confirm the relative number of protons. Analyze chemical shifts and coupling patterns to confirm the structure of the final product and assess its purity.

Application in Signaling Pathways: A Conceptual View

In drug development, tetrazole-containing molecules are designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs) or enzymes. The tetrazole moiety often plays a direct role in binding to the active site, mimicking the interactions of a native carboxylic acid group.

The diagram above illustrates a conceptual model where a tetrazole-containing drug binds to a receptor. The anionic tetrazolate group forms a strong ionic bond with a positively charged residue (like arginine) and hydrogen bonds with a polar residue (like asparagine). This mimics the binding of a carboxylate group, while other parts of the drug engage in complementary interactions, such as hydrophobic interactions, to achieve high affinity and selectivity. This strategic replacement is a cornerstone of modern rational drug design.

References

- 1. Tetrazole - Wikipedia [en.wikipedia.org]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrazole CAS#: 288-94-8 [m.chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. fiveable.me [fiveable.me]

- 11. Page loading... [guidechem.com]

- 12. drughunter.com [drughunter.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. openaccessjournals.com [openaccessjournals.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. The thermal decomposition of tetrazoles (1992) | Anatoly I. Lesnikovich | 63 Citations [scispace.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The hydrogen bond environments of 1H-tetrazole and tetrazolate rings: the structural basis for tetrazole-carboxylic acid bioisosterism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. arkat-usa.org [arkat-usa.org]

- 26. researchgate.net [researchgate.net]

- 27. air.unimi.it [air.unimi.it]

- 28. Synthesis of Macrocyclic Tetrazoles for Rapid Photoinduced Bioorthogonal 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(1H-Tetrazol-5-yl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1H-Tetrazol-5-yl)benzylamine, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its chemical identity, synthesis methodologies, and known biological activities, presenting available data in a structured format for ease of reference and comparison.

Chemical Identity and Nomenclature

IUPAC Name: [3-(1H-Tetrazol-5-yl)phenyl]methanamine[1]

Structure:

Caption: Chemical structure of this compound.

Synonyms:

-

3-(1H-Tetrazol-5-yl)benzenemethanamine

-

(3-(1H-Tetrazol-5-yl)phenyl)methanamine

-

[3-(2H-Tetrazol-5-yl)benzyl]amine hydrochloride[2]

-

3-(2H-Tetrazol-5-yl)benzenemethanamine[2]

-

1-[3-(2H-Tetrazol-5-yl)phenyl]methanamine hydrochloride[2]

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 765777-97-2 | [3] |

| Molecular Formula | C₈H₉N₅ | [4] |

| Molecular Weight | 175.19 g/mol | [4] |

Synthesis Methodologies

Logical Workflow for Synthesis:

Caption: A plausible synthetic route to this compound.

Experimental Protocols (General Procedures for Analogous Tetrazole Synthesis):

While a specific protocol for the target compound is not published, the following represents a general procedure for the key tetrazole formation step, which can be adapted from the synthesis of analogous compounds.

Protocol: Synthesis of 5-Substituted-1H-Tetrazoles from Nitriles

-

Reaction Setup: A mixture of the starting nitrile (1 equivalent), sodium azide (1.1-1.5 equivalents), and a Lewis acid catalyst such as zinc chloride or a milder reagent like ammonium chloride is prepared in a suitable solvent, often N,N-dimethylformamide (DMF) or water.

-

Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 80 to 150 °C for several hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and acidified with a mineral acid (e.g., HCl) to protonate the tetrazole ring. The product is then typically extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired 5-substituted-1H-tetrazole.

It is important to note that the subsequent benzylic bromination and amination steps would follow standard organic chemistry procedures.

Biological and Pharmacological Profile

The tetrazole moiety is a well-established bioisostere of the carboxylic acid group in medicinal chemistry, often leading to improved metabolic stability and pharmacokinetic properties.[5] While quantitative biological data for this compound is scarce in the public domain, the broader class of tetrazole derivatives has demonstrated a wide range of biological activities.[1][6]

Potential Biological Activities:

-

Antimicrobial Properties: Tetrazole derivatives have been investigated for their potential as antimicrobial agents. Some studies suggest that these compounds may be candidates for the development of new antibiotics.[1]

-

Anticancer Activity: Research indicates that compounds containing a tetrazole ring may possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.[1][6]

-

Enzyme Inhibition: Certain tetrazole derivatives have been shown to act as enzyme inhibitors, which could have implications for treating diseases such as diabetes and hypertension.[1]

Quantitative Data for Related Compounds:

To provide context for the potential bioactivity of this compound, the following table summarizes data for structurally related tetrazole-containing compounds. It is crucial to note that these values are not directly transferable but are indicative of the potential of this class of molecules.

| Compound Class | Cell Line/Organism | Activity Type | IC₅₀ / MIC | Reference |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | MCF-7 (Breast Cancer) | Cytotoxicity | 15.6 - 23.9 µM | [7] |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | HCT-116 (Colon Cancer) | Cytotoxicity | 15.6 - 23.9 µM | [7] |

| (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives | Various microbial agents | Antimicrobial | 16–64 μg/mL | [8] |

Applications and Future Directions

This compound serves as a valuable building block in the synthesis of more complex molecules for various scientific applications.[5]

-

Pharmaceuticals: Due to the known biological activities of tetrazole derivatives, this compound is a key intermediate for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases.[1][4]

-

Materials Science: Tetrazole-containing compounds are being explored for their potential in creating novel materials with unique electronic and optical properties.[1]

Future research on this compound is warranted to fully elucidate its pharmacological profile. Key areas of investigation should include:

-

Quantitative Biological Evaluation: Systematic screening against a panel of cancer cell lines and microbial strains to determine its specific IC₅₀ and MIC values.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which it exerts any observed biological effects.

-

Analogue Synthesis and SAR Studies: Synthesizing and evaluating derivatives to establish structure-activity relationships and optimize for potency and selectivity.

Signaling Pathway Hypothesis (General for Anticancer Tetrazoles):

While no specific signaling pathway has been identified for this compound, a hypothetical pathway for a generic tetrazole-based anticancer agent could involve the inhibition of a key kinase in a cancer-related signaling cascade.

Caption: Hypothetical signaling pathway inhibited by a tetrazole-based anticancer agent.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is necessary to fully realize the potential of this promising compound.

References

- 1. Buy this compound | 765877-97-2 [smolecule.com]

- 2. WO2009086753A1 - Preparation methods of aminomethyl biphenyl tetrazole compounds and their salts, intermediates and preparation methods thereof - Google Patents [patents.google.com]

- 3. eontrading.uk [eontrading.uk]

- 4. This compound [myskinrecipes.com]

- 5. This compound | 765877-97-2 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Preliminary Biological Screening of Tetrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrazole nucleus, a five-membered aromatic ring with four nitrogen atoms, is a privileged scaffold in medicinal chemistry, bestowing upon its derivatives a wide spectrum of pharmacological properties. This technical guide provides a comprehensive overview of the preliminary biological screening of tetrazole derivatives, focusing on their evaluation for anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside a compilation of quantitative biological activity data to facilitate comparative analysis. Furthermore, this guide utilizes graphical representations to elucidate experimental workflows and conceptual frameworks relevant to the screening process, aiming to equip researchers and drug development professionals with the foundational knowledge for advancing tetrazole-based therapeutic agents.

Introduction

Tetrazole and its derivatives have garnered significant attention from the scientific community due to their unique physicochemical properties and their ability to act as bioisosteres for carboxylic acids and other functional groups.[1] This has led to their exploration in a vast array of therapeutic areas. The nitrogen-rich, planar structure of the tetrazole ring contributes to its metabolic stability and its capacity to engage in various biological interactions.[2] Consequently, numerous tetrazole-containing compounds have been investigated for a range of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[3][4][5][6]

The preliminary biological screening of newly synthesized tetrazole derivatives is a critical step in the drug discovery pipeline. This initial evaluation helps to identify promising lead compounds, elucidate structure-activity relationships (SAR), and guide further optimization efforts. This guide will delve into the core methodologies and data presentation standards for the initial biological assessment of this important class of heterocyclic compounds.

Anticancer Screening

The evaluation of tetrazole derivatives for anticancer activity is a major focus of research, with many compounds demonstrating potent cytotoxic effects against various cancer cell lines.[7]

Data Presentation: In Vitro Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the in vitro anticancer activity of a compound. The following table summarizes the IC50 values of selected tetrazole derivatives against different human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5b | HepG2 (Liver) | >1.0-4.0 | [8] |

| 5f | A549 (Lung) | >1.0-4.0 | [8] |

| 5l | MDA-MB-231 (Breast) | >1.0-4.0 | [8] |

| 5o | DU145 (Prostate) | >1.0-4.0 | [8] |

| 4g | HCT-116 (Colon) | 1.09 ± 0.17 | [9] |

| 4g | A549 (Lung) | 45.16 ± 0.92 | [9] |

| 4f | HCT116 (Colon) | 15.59 | [9] |

| 4f | HepG2 (Liver) | 53.64 | [9] |

| 4c | HePG-2 (Liver) | 27.61 ± 2.5 | [10] |

| 4c | MCF-7 (Breast) | 33.24 ± 3.1 | [10] |

| 4c | HCT-116 (Colon) | 25.18 ± 2.3 | [10] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

Tetrazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

Human cancer cell lines (e.g., HepG2, A549, MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the tetrazole derivatives in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for another 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.

Visualization: Anticancer Screening Workflow

References

- 1. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 2. Frontiers | Exploring Tetrazole Chemistry: Synthetic Techniques, Structure-Activity Relationship, and Pharmacological Insights in Antimicrobial and Anticancer Therapy [frontiersin.org]

- 3. chalcogen.ro [chalcogen.ro]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Study Antimicrobial Activities of Some Novel Tetrazole Derivatives [ejchem.journals.ekb.eg]

- 6. researchgate.net [researchgate.net]

- 7. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Discovery and Synthesis of Novel Benzylamine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylamine and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities. Their structural motif is a key pharmacophore in numerous approved drugs and clinical candidates. This technical guide provides an in-depth overview of the discovery and synthesis of novel benzylamine compounds, with a focus on their therapeutic potential as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics. We will explore the key synthetic methodologies, present quantitative biological data, detail experimental protocols, and visualize the underlying mechanisms of action and discovery workflows.

Synthetic Methodologies

The synthesis of novel benzylamine derivatives is a cornerstone of medicinal chemistry, with several robust methods available for the construction of this key functional group. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

One of the most prevalent methods is reductive amination . This versatile reaction involves the condensation of a benzaldehyde derivative with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding benzylamine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃)[1]. The reaction is typically carried out in a one-pot fashion, offering high efficiency and good functional group tolerance.

Another powerful approach is the copper-catalyzed carboamination of styrenes . This method allows for the three-component coupling of a styrene, an amine, and an alkyltrifluoroborate, providing direct access to structurally diverse secondary benzylamines. The reaction proceeds via the addition of an alkyl radical to the styrene, followed by a copper-mediated oxidative coupling with the amine.

The classical Gabriel synthesis offers a reliable route to primary benzylamines. This method involves the N-alkylation of potassium phthalimide with a benzyl halide, followed by hydrazinolysis to release the primary amine[2]. While it is a multi-step process, it provides clean access to primary benzylamines without the formation of over-alkylated byproducts.

Biological Activities and Structure-Activity Relationships

Novel benzylamine compounds have been extensively explored for a variety of therapeutic applications, demonstrating a wide range of biological activities. The following sections summarize their key activities, supported by quantitative data.

Monoamine Oxidase B (MAO-B) Inhibition

Benzylamine derivatives have emerged as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of neurotransmitters like dopamine.[3] Inhibition of MAO-B increases dopamine levels in the brain and is a validated therapeutic strategy for Parkinson's disease.[4][5] The neuroprotective effects of MAO-B inhibitors are also attributed to the reduction of oxidative stress and the induction of pro-survival signaling pathways.[6][7]

| Compound Class | Target | IC50 (µM) | Reference |

| Benzylamine-sulfonamide derivatives | MAO-B | 0.041 - 0.065 | [4] |

| Pyridazinobenzylpiperidine derivatives | MAO-B | 0.203 - 0.979 | [8] |

Antimicrobial Activity

The benzylamine scaffold has been incorporated into numerous compounds exhibiting significant activity against a range of microbial pathogens, including fungi and bacteria. The mechanism of action for their antimicrobial effects can vary, but it often involves disruption of the cell membrane or inhibition of essential enzymes.

Antifungal Activity:

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

| Halogen-substituted benzyloxybenzylamines | Yarrowia lipolytica | 0.8 - 12.5 | [9] |

| Benzyl bromide derivatives | Candida albicans | 250 | [10] |

| 4-(4-(benzylamino)butoxy)-9H-carbazole derivatives | Staphylococcus aureus | 32 | [8] |

Antibacterial Activity:

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Benzyl bromide derivatives | Staphylococcus aureus | 1000 | [11] |

| 4-(4-(benzylamino)butoxy)-9H-carbazole derivatives | Staphylococcus epidermidis | 32 | [8] |

| Benzimidazolo benzothiophene derivatives | Klebsiella pneumoniae | 20 | [12] |

Anticancer Activity

Several novel benzylamine derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. Their mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| s-triazine Schiff base derivatives | MCF-7 (Breast Cancer) | 3.29 | [2] |

| s-triazine Schiff base derivatives | HCT-116 (Colon Cancer) | 3.64 | [2] |

| Benzo[a]phenazine derivatives | MCF-7 (Breast Cancer) | 1.04 - 2.27 | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of MAO-B Inhibition

The inhibition of MAO-B by benzylamine derivatives leads to a cascade of downstream signaling events that contribute to their neuroprotective effects. A simplified representation of this pathway is depicted below.

Caption: MAO-B Inhibition Signaling Pathway

Experimental Workflow for Novel Benzylamine Drug Discovery

The discovery of novel benzylamine drug candidates follows a structured workflow, from initial design to preclinical evaluation.

Caption: Drug Discovery Workflow

Experimental Protocols

General Procedure for Reductive Amination

This protocol describes a general method for the synthesis of N-substituted benzylamines from benzaldehyde derivatives.

Materials:

-

Substituted benzaldehyde (1.0 mmol)

-

Primary or secondary amine (1.1 mmol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL)

-

Acetic acid (optional, 1-2 drops)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add the substituted benzaldehyde (1.0 mmol) and the amine (1.1 mmol) in the chosen solvent (DCM or DCE, 10 mL).

-

If the amine is used as a salt (e.g., hydrochloride), add a suitable base like triethylamine (1.2 mmol) to liberate the free amine.

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

-

Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure benzylamine derivative.

Protocol for Broth Microdilution Antifungal Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of novel benzylamine compounds against fungal strains, adapted from CLSI guidelines.[13][14]

Materials:

-

96-well microtiter plates

-

Fungal strain (e.g., Candida albicans)

-

RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

-

Benzylamine compound stock solution (e.g., in DMSO)

-

Positive control antifungal (e.g., fluconazole)

-

Spectrophotometer or microplate reader

-

Incubator (35°C)

-

Sterile pipette tips and multichannel pipette

Procedure:

-

Inoculum Preparation:

-

Culture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of approximately 1-5 x 10³ CFU/mL.

-

-

Plate Preparation:

-

Prepare serial two-fold dilutions of the benzylamine compound and the positive control in the 96-well plate using RPMI-1640 medium. The final volume in each well should be 100 µL. The concentration range should be chosen to encompass the expected MIC.

-

Include a growth control well (containing only the fungal inoculum in the medium) and a sterility control well (containing only the medium).

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.

-

The growth inhibition can be assessed visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 530 nm) using a microplate reader.

-

Protocol for MAO-B Inhibition Assay

This fluorometric assay measures the inhibition of MAO-B activity by novel benzylamine compounds.[4]

Materials:

-

Recombinant human MAO-B enzyme

-

Benzylamine (as substrate)

-

Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

-

Horseradish peroxidase (HRP)

-

Sodium phosphate buffer (e.g., 50 mM, pH 7.4)

-

96-well black microtiter plates

-

Fluorometric microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

-

Test benzylamine compounds and a known MAO-B inhibitor (e.g., selegiline)

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of Amplex® Red and HRP in the sodium phosphate buffer.

-

Prepare serial dilutions of the test benzylamine compounds and the standard inhibitor in the buffer.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add the following in order:

-

Sodium phosphate buffer

-

Test compound or standard inhibitor solution

-

MAO-B enzyme solution

-

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the benzylamine substrate to each well.

-

Immediately start monitoring the fluorescence increase over time using the microplate reader. The reaction produces hydrogen peroxide, which in the presence of HRP, reacts with Amplex® Red to generate the fluorescent product, resorufin.

-

-

Data Analysis:

-

Calculate the rate of reaction (fluorescence increase per minute) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Conclusion

The benzylamine scaffold continues to be a rich source of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust toolkit for the creation of diverse chemical libraries. The detailed experimental protocols for biological evaluation will enable researchers to accurately assess the potential of these compounds. Through a systematic approach encompassing rational design, efficient synthesis, and rigorous biological testing, the discovery of new and improved benzylamine-based drugs for a multitude of diseases remains a highly promising endeavor. The visualization of key signaling pathways and the drug discovery workflow provides a conceptual framework to guide future research in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 5. Update on MAO-B inhibitors' neuroprotective effects in Parkinson's. [wisdomlib.org]

- 6. Functional mechanism of neuroprotection by inhibitors of type B monoamine oxidase in Parkinson's disease [pubmed.ncbi.nlm.nih.gov]

- 7. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dovepress.com [dovepress.com]

- 11. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic Data for 3-(1H-Tetrazol-5-yl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(1H-Tetrazol-5-yl)benzylamine. Due to the limited availability of public experimental data for this specific compound, this document presents predicted spectroscopic data based on established principles and analysis of analogous structures. It includes predicted Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Furthermore, this guide outlines general experimental protocols for obtaining such spectroscopic data and includes a logical workflow for the synthesis of the title compound, visualized using a Graphviz diagram. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of tetrazole-containing compounds in drug discovery and development.

Chemical Structure and Properties

-

IUPAC Name: (3-(1H-Tetrazol-5-yl)phenyl)methanamine

-

CAS Number: 765877-97-2

-

Molecular Formula: C₈H₉N₅

-

Molecular Weight: 175.19 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and comparison with spectral data of structurally related compounds such as benzylamine, and various 5-substituted-1H-tetrazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | s | 1H | Ar-H (H2) |

| ~7.95 | d | 1H | Ar-H (H6) |

| ~7.60 | t | 1H | Ar-H (H5) |

| ~7.50 | d | 1H | Ar-H (H4) |

| ~4.10 | s | 2H | -CH₂-NH₂ |

| ~3.50 (broad s) | 2H | -CH₂-NH₂ | |

| ~15.5 (very broad s) | 1H | Tetrazole N-H |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | Tetrazole C5 |

| ~140.0 | Ar-C (C1) |

| ~131.0 | Ar-C (C3) |

| ~129.5 | Ar-CH (C5) |

| ~128.0 | Ar-CH (C6) |

| ~127.0 | Ar-CH (C4) |

| ~126.0 | Ar-CH (C2) |

| ~45.0 | -CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Strong, Broad | N-H stretching (amine and tetrazole) |

| 3000-3100 | Medium | Aromatic C-H stretching |

| 2850-2950 | Medium | Aliphatic C-H stretching |

| 1600-1620 | Medium | N-H bending (amine) |

| 1450-1580 | Strong | Aromatic C=C stretching |

| 1400-1450 | Medium | C-N stretching |

| 1000-1100 | Medium-Strong | Tetrazole ring vibrations |

| 690-900 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 175 | [M]⁺ (Molecular Ion) |

| 174 | [M-H]⁺ |

| 147 | [M-N₂]⁺ |

| 119 | [M-2N₂]⁺ |

| 104 | [C₇H₆N]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a novel organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 or 500 MHz NMR spectrometer.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Use a 100 or 125 MHz NMR spectrometer.

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024-4096 scans).

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., direct insertion probe for Electron Ionization or dissolved in a suitable solvent for Electrospray Ionization - ESI).

-

Data Acquisition (EI Method):

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-500).

-

-

Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

-

For accurate mass determination, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

This allows for the determination of the elemental composition of the molecular ion and its fragments.

-

Synthetic Workflow Visualization

A common synthetic route to this compound involves the [3+2] cycloaddition of an azide source with a nitrile, followed by reduction of the resulting functionality or a precursor to the amine. The following diagram illustrates a logical workflow for its synthesis starting from 3-cyanobenzaldehyde.

Caption: Synthetic workflow for this compound.

Unlocking the Therapeutic Potential of Tetrazole Compounds: A Technical Guide to Key Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

The tetrazole ring, a unique five-membered heterocycle containing four nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its ability to act as a bioisostere of the carboxylic acid group, coupled with its metabolic stability, has led to the development of a diverse range of tetrazole-based compounds with significant therapeutic potential.[1][2] This in-depth technical guide explores the core therapeutic targets of these compounds, presenting quantitative data, detailed experimental protocols, and visualized signaling pathways to facilitate further research and drug development in this promising area.

Key Therapeutic Targets and Mechanisms of Action

Tetrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antihypertensive, anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] This guide focuses on five key molecular targets that are central to these therapeutic actions:

-

Angiotensin II Receptor Type 1 (AT1): A key regulator of blood pressure.

-

P2X7 Receptor: A purinergic receptor involved in inflammation and pain.

-

Cyclooxygenase-2 (COX-2): An enzyme that mediates inflammation and pain.

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often dysregulated in cancer.

-

Bacterial DNA Gyrase and Topoisomerase IV: Essential enzymes for bacterial DNA replication.

The following sections delve into the specifics of how tetrazole-based compounds interact with these targets, supported by quantitative data and detailed experimental methodologies.

Angiotensin II Receptor Type 1 (AT1) Antagonism

Tetrazole-containing compounds are renowned for their potent antagonism of the Angiotensin II Receptor Type 1 (AT1), a G-protein coupled receptor that plays a pivotal role in the renin-angiotensin system and the regulation of blood pressure.[4][6] By blocking the binding of angiotensin II to the AT1 receptor, these compounds effectively inhibit vasoconstriction and aldosterone secretion, leading to a reduction in blood pressure.[6] The tetrazole moiety is a critical pharmacophore in many "sartan" drugs, such as Losartan and Irbesartan, where it mimics the C-terminal carboxylate of angiotensin II.

Quantitative Data: AT1 Receptor Binding Affinity

The following table summarizes the in vitro binding affinities of representative tetrazole-based AT1 receptor antagonists.

| Compound | Target | Assay | IC50 | Reference |

| Losartan | Rat AT1 Receptor | Radioligand Binding Assay | 18 nM | [7] |

| Irbesartan | Human AT1 Receptor | Radioligand Binding Assay | 1.3 nM | [8] |

| Candesartan | Human AT1 Receptor | Radioligand Binding Assay | 0.29 nM | [8] |

| Olmesartan | Human AT1 Receptor | Radioligand Binding Assay | 7.7 nM | [8] |

| TAK-536 (5-oxo-1,2,4-oxadiazole derivative) | Human AT1 Receptor | Radioligand Binding Assay | 10-100 nM | [4] |

Experimental Protocol: Angiotensin II Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the AT1 receptor.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound for the AT1 receptor.

Materials:

-

Cell membranes expressing the human AT1 receptor.

-

[125I]-[Sar1,Ile8]Angiotensin II (radioligand).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Test compounds (tetrazole derivatives).

-

Unlabeled angiotensin II (for non-specific binding).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a dilution series of the test compound in binding buffer.

-

In a microplate, add the cell membranes, radioligand, and either the test compound, binding buffer (for total binding), or excess unlabeled angiotensin II (for non-specific binding).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway: AT1 Receptor

The binding of Angiotensin II to the AT1 receptor initiates a complex signaling cascade. The diagram below illustrates the major downstream pathways.

References

- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay overview | Abcam [abcam.com]

Methodological & Application

Synthesis of 5-Substituted-1H-Tetrazoles: A Detailed Guide to Modern Protocols

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Substituted-1H-tetrazoles are a pivotal class of nitrogen-rich heterocyclic compounds with wide-ranging applications in medicinal chemistry, materials science, and coordination chemistry.[1][2] In drug discovery, the tetrazole ring is often employed as a bioisosteric replacement for the carboxylic acid group, offering similar physicochemical properties with improved metabolic stability.[1][2][3] This has led to their incorporation into a number of successful pharmaceuticals, including the antihypertensive drug losartan.[1] This document provides detailed protocols for the synthesis of 5-substituted-1H-tetrazoles, focusing on modern, efficient, and safe methodologies.

Synthetic Strategies

The most prevalent and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[2][4] Variations of this fundamental reaction have been developed to improve safety, efficiency, and substrate scope. Additionally, methods starting from aldehydes and amides have emerged as valuable alternatives.

[3+2] Cycloaddition of Nitriles and Azides

This classic approach involves the reaction of an organic nitrile with an azide, typically sodium azide, to form the tetrazole ring. The reaction is often catalyzed to enhance the reaction rate and yield.

General Reaction Scheme:

Caption: General scheme for the [3+2] cycloaddition of nitriles and azides.

A variety of catalysts can be employed, including Lewis acids like zinc and copper salts, as well as heterogeneous catalysts which offer advantages in terms of separation and reusability.[5][6][7][8]

Experimental Protocol 1: Zinc-Catalyzed Synthesis in Water

This protocol, based on the work of Demko and Sharpless, offers a greener and safer alternative to traditional methods using organic solvents and potentially explosive hydrazoic acid.[6][8]

Materials:

-

Organic nitrile (10 mmol)

-

Sodium azide (NaN₃) (12 mmol)

-

Zinc chloride (ZnCl₂) (2 mmol)

-

Deionized water (20 mL)

-

Ethyl acetate

-

2N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the organic nitrile (10 mmol), sodium azide (12 mmol), zinc chloride (2 mmol), and deionized water (20 mL).

-

Heat the reaction mixture to reflux and stir vigorously for the time indicated in Table 1. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture to pH ~2 with 2N HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Experimental Protocol 2: Copper-Catalyzed Synthesis in DMSO

This method utilizes a copper catalyst and is effective for a range of nitriles, including aliphatic, aromatic, and heterocyclic variants.[5]

Materials:

-

Nitrile (1 mmol)

-

Sodium azide (NaN₃) (1.5 mmol)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol)

-

Dimethyl sulfoxide (DMSO) (5 mL)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the nitrile (1 mmol) and sodium azide (1.5 mmol) in DMSO (5 mL).

-

Add CuSO₄·5H₂O (0.1 mmol) to the mixture.

-

Heat the reaction mixture to the temperature specified in Table 1 and stir for the indicated time.

-

Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine (20 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Three-Component Synthesis from Aldehydes

This innovative one-pot synthesis utilizes readily available aldehydes, hydroxylamine, and sodium azide, proceeding through an in-situ generated oxime and subsequent dehydration to a nitrile intermediate.[3][9] This approach avoids the need to handle potentially toxic or expensive nitriles directly.

Caption: Workflow for the one-pot synthesis of 5-substituted-1H-tetrazoles from aldehydes.

Experimental Protocol 3: Copper-Catalyzed Three-Component Synthesis

This protocol describes a copper-catalyzed one-pot reaction of an aldehyde, hydroxylamine hydrochloride, and sodium azide.[3][9]

Materials:

-

Aldehyde (1 mmol)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 mmol)

-

Sodium azide (NaN₃) (2 mmol)

-

Copper(II) acetate (Cu(OAc)₂) (10 mol%)

-

Dimethylformamide (DMF) (5 mL)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Combine the aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), sodium azide (2 mmol), and Cu(OAc)₂ (10 mol%) in a round-bottom flask.

-

Add DMF (5 mL) and stir the mixture at the temperature and for the duration specified in Table 2.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water (50 mL).

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic extracts with brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis from Amides

Experimental Protocol 4: Phosphorazidate-Mediated Synthesis from Amides

This protocol utilizes diphenyl phosphorazidate (DPPA) as both a dehydrating agent and an azide source.[10]

Materials:

-

Primary amide (1 mmol)

-

Diphenyl phosphorazidate (DPPA) (1.2 mmol)

-

Aromatic base (e.g., pyridine or 2,6-lutidine) (2 mmol)

-

Xylene (5 mL)

-

Ethyl acetate

-

1N HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the primary amide (1 mmol) in xylene (5 mL), add the aromatic base (2 mmol).

-

Add diphenyl phosphorazidate (1.2 mmol) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux for the time indicated in Table 3.

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer sequentially with 1N HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting solid or oil by column chromatography or recrystallization.

Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various 5-substituted-1H-tetrazoles using the protocols described above.

Table 1: [3+2] Cycloaddition of Nitriles and Azides

| Entry | Nitrile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzonitrile | ZnCl₂ | Water | 100 | 24 | 91 | [6] |

| 2 | 4-Methoxybenzonitrile | ZnCl₂ | Water | 100 | 36 | 88 | [6] |

| 3 | Acetonitrile | ZnCl₂ | Water | 100 | 48 | 75 | [6] |

| 4 | Benzonitrile | CuSO₄·5H₂O | DMSO | 120 | 2 | 95 | [5] |

| 5 | Phenylacetonitrile | CuSO₄·5H₂O | DMSO | 120 | 1 | 92 | [5] |

| 6 | 4-Chlorobenzonitrile | Silica Sulfuric Acid | DMF | 110 | 6 | 92 | [7] |

| 7 | Benzonitrile | Pyridine·HCl | DMF | 110 | 8 | 93 | [11] |

Table 2: Three-Component Synthesis from Aldehydes

| Entry | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Cu(OAc)₂ | DMF | 100 | 12 | 90 | [3] |

| 2 | 4-Chlorobenzaldehyde | Cu(OAc)₂ | DMF | 100 | 10 | 92 | [3] |

| 3 | 4-Nitrobenzaldehyde | Cu/C | DMF | 120 | 7 | 89 | [9] |

| 4 | 2-Naphthaldehyde | Cu(OAc)₂ | DMF | 100 | 12 | 88 | [3] |

| 5 | Cinnamaldehyde | Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) | Water | 80 | 6 | 94 | [3] |

Table 3: Synthesis from Amides

| Entry | Amide | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | Benzamide | DPPA | Pyridine | Xylene | 140 | 12 | 85 |[10] | | 2 | Nicotinamide | DPPA | 2,6-Lutidine | Xylene | 140 | 18 | 78 |[10] | | 3 | 4-Chlorobenzamide | DPPA | Pyridine | Xylene | 140 | 10 | 89 |[10] | | 4 | Phenylacetamide | DPPA | 2,6-Lutidine | Xylene | 140 | 15 | 82 |[10] |

Conclusion

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

Application Notes and Protocols for 3-(1H-Tetrazol-5-yl)benzylamine in Drug Discovery

Introduction

3-(1H-Tetrazol-5-yl)benzylamine is an organic compound featuring a benzylamine scaffold substituted with a 1H-tetrazole ring.[1] The tetrazole moiety is a well-established bioisostere of the carboxylic acid group in medicinal chemistry. This substitution can enhance metabolic stability, improve pharmacokinetic properties, and provide a rigid framework for specific interactions with biological targets.[1] Consequently, this compound and its derivatives are valuable building blocks in the design of novel therapeutic agents across various disease areas, including infectious diseases and oncology. While specific preclinical data for this compound is not extensively published, research on its close analogs demonstrates significant potential in drug discovery.

These application notes provide an overview of the demonstrated applications of structurally related compounds and detailed protocols for relevant biological assays.

I. Application in Anti-HIV Drug Discovery

Recent research has highlighted the potential of derivatives that are structurally very similar to this compound as potent inhibitors of HIV-1 reverse transcriptase (RT). A 2025 study described a series of 3-[(tetrazol-5-yl)methine-N-benzylamine)]-1H-indole derivatives that exhibited significant anti-HIV activity. These compounds represent a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Quantitative Data: Anti-HIV-1 Reverse Transcriptase Activity of Indole Analogs

| Compound ID | Structure | HIV-1 RT IC₅₀ (nM) |